molecular formula C15H23NO2S B226365 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

Cat. No. B226365
M. Wt: 281.4 g/mol
InChI Key: BKGAMWOSSVQFFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine, also known as MTSP, is a compound that has gained significant attention in the field of pharmaceutical research due to its potential therapeutic applications. MTSP belongs to the class of sulfonyl-containing compounds, which have been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that contribute to inflammation. 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has also been found to inhibit MMPs, which are involved in the breakdown of extracellular matrix and play a role in the progression of cancer.
Biochemical and Physiological Effects:
2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been shown to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been found to have a favorable safety profile, with no significant toxicity observed in animal studies.

Advantages and Limitations for Lab Experiments

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine also exhibits a broad range of biological activities, making it suitable for studying various diseases. However, one limitation of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine. One area of interest is its potential use in the treatment of cancer. Further studies are needed to elucidate the specific mechanisms by which 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine inhibits cancer cell growth and metastasis. Another area of interest is the development of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine derivatives with improved solubility and bioavailability. Additionally, the effects of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine on other diseases, such as neurodegenerative disorders, should be further investigated. Overall, 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has significant potential for the development of novel therapeutics and warrants further research.

Synthesis Methods

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 2,4,5-trimethylbenzenesulfonyl chloride. The resulting product is then subjected to further purification steps to obtain the final compound. The synthesis of 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been optimized to produce high yields and purity, making it suitable for various research applications.

Scientific Research Applications

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine has also been shown to have inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in the progression of various diseases.

properties

Product Name

2-Methyl-1-[(2,4,5-trimethylphenyl)sulfonyl]piperidine

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

2-methyl-1-(2,4,5-trimethylphenyl)sulfonylpiperidine

InChI

InChI=1S/C15H23NO2S/c1-11-9-13(3)15(10-12(11)2)19(17,18)16-8-6-5-7-14(16)4/h9-10,14H,5-8H2,1-4H3

InChI Key

BKGAMWOSSVQFFJ-UHFFFAOYSA-N

SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)C

Origin of Product

United States

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